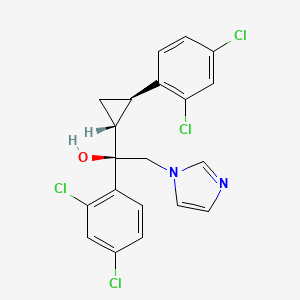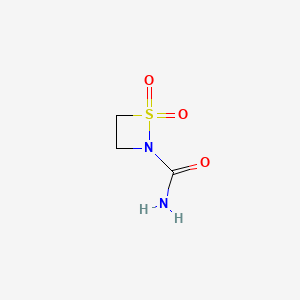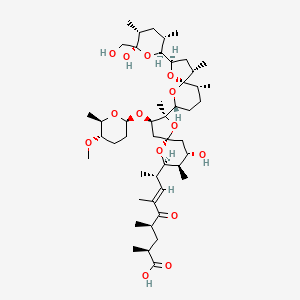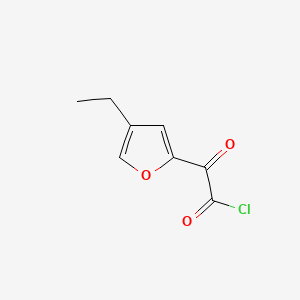
(S)-Citalopram-d6 N-Oxide
Übersicht
Beschreibung
(S)-Citalopram-d6 N-Oxide is a deuterated derivative of the N-oxide form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-Citalopram-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a probe to study the oxidation mechanisms and pathways of amines.
Biology: Helps in understanding the metabolic fate of (S)-Citalopram and its derivatives.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of (S)-Citalopram.
Industry: Used in the development of new SSRIs and related compounds.
Wirkmechanismus
Target of Action
(S)-Citalopram-d6 N-Oxide, as an amine N-oxide , is a chemical compound that contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent-groups attached to nitrogen Amine n-oxides, in general, are known to be mild lewis bases that can activate certain kinds of lewis acidic parts of molecules .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to increased reactivity of its nucleophilic part towards various reactions with electrophiles . This interaction can cause changes in the target molecules, affecting their function and potentially leading to various downstream effects.
Biochemical Pathways
The electrochemical reduction of n-oxides can generate surface-adsorbed intermediates such as hydroxylamine, which are usually strong nucleophiles and can undergo nucleophilic attack to carbonyl groups to build c–n bonds and generate organonitrogen compounds such as amine, oxime, amide, and amino acid .
Pharmacokinetics
Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that this compound may have similar properties, which could influence its absorption and distribution in the body.
Result of Action
The generation of organonitrogen compounds through the nucleophilic attack of surface-adsorbed intermediates on carbonyl groups could potentially have various effects at the molecular and cellular level .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s ability to act as a Lewis base . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its subsequent effects .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 N-Oxide typically involves the oxidation of (S)-Citalopram-d6. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the N-oxide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. This method enhances the efficiency and safety of the oxidation process. The use of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant in methanol as the solvent has been shown to produce high yields .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroxylamine derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Hydroxylamine derivatives
Reduction: (S)-Citalopram-d6
Substitution: Various substituted amine derivatives
Vergleich Mit ähnlichen Verbindungen
(S)-Citalopram: The parent compound, a widely used SSRI.
®-Citalopram: The enantiomer of (S)-Citalopram with different pharmacological properties.
Desmethylcitalopram: A metabolite of (S)-Citalopram with reduced activity.
Uniqueness: (S)-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. The N-oxide group also offers a distinct chemical reactivity profile compared to the parent compound and its metabolites .
Eigenschaften
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-PVKQDMRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675769 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217710-65-0 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)


![[(1S,4S,5R,8S)-4,8,11-trimethyl-3,7-dioxo-2-oxatricyclo[6.5.0.01,5]tridec-10-en-9-yl] 4-methoxybenzoate](/img/structure/B564216.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)


